Cas no 1105229-08-0 (methyl 4-{1-6-(thiophen-2-yl)pyridazin-3-ylpiperidine-3-amido}benzoate)

Methyl 4-{1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-3-amido}benzoate is a synthetic organic compound featuring a pyridazine core linked to a thiophene moiety and a piperidine-3-amido benzoate ester. This structure suggests potential utility in medicinal chemistry, particularly as an intermediate for drug discovery targeting receptor modulation or enzyme inhibition. The thiophene and pyridazine groups may confer enhanced binding affinity and selectivity, while the ester functionality allows for further derivatization. Its well-defined molecular architecture makes it suitable for structure-activity relationship (SAR) studies in the development of bioactive molecules. The compound’s purity and stability under standard conditions ensure reliable performance in research applications.
methyl 4-{1-6-(thiophen-2-yl)pyridazin-3-ylpiperidine-3-amido}benzoate structure
1105229-08-0 structure
Product name:methyl 4-{1-6-(thiophen-2-yl)pyridazin-3-ylpiperidine-3-amido}benzoate
CAS No:1105229-08-0
MF:C22H22N4O3S
MW:422.500083446503
CID:6418390
PubChem ID:44059811

methyl 4-{1-6-(thiophen-2-yl)pyridazin-3-ylpiperidine-3-amido}benzoate Chemical and Physical Properties

Names and Identifiers

    • methyl 4-{1-6-(thiophen-2-yl)pyridazin-3-ylpiperidine-3-amido}benzoate
    • F5527-1084
    • methyl 4-{1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-3-amido}benzoate
    • methyl 4-[[1-(6-thiophen-2-ylpyridazin-3-yl)piperidine-3-carbonyl]amino]benzoate
    • VU0646233-1
    • methyl 4-(1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamido)benzoate
    • 1105229-08-0
    • AKOS024512203
    • Inchi: 1S/C22H22N4O3S/c1-29-22(28)15-6-8-17(9-7-15)23-21(27)16-4-2-12-26(14-16)20-11-10-18(24-25-20)19-5-3-13-30-19/h3,5-11,13,16H,2,4,12,14H2,1H3,(H,23,27)
    • InChI Key: FWVAQTDCUGRPLZ-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1C1=CC=C(N=N1)N1CCCC(C(NC2C=CC(C(=O)OC)=CC=2)=O)C1

Computed Properties

  • Exact Mass: 422.14126175g/mol
  • Monoisotopic Mass: 422.14126175g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 6
  • Complexity: 599
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 113Ų

methyl 4-{1-6-(thiophen-2-yl)pyridazin-3-ylpiperidine-3-amido}benzoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F5527-1084-10μmol
methyl 4-{1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-3-amido}benzoate
1105229-08-0
10μmol
$69.0 2023-09-09
Life Chemicals
F5527-1084-1mg
methyl 4-{1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-3-amido}benzoate
1105229-08-0
1mg
$54.0 2023-09-09
Life Chemicals
F5527-1084-5mg
methyl 4-{1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-3-amido}benzoate
1105229-08-0
5mg
$69.0 2023-09-09
Life Chemicals
F5527-1084-30mg
methyl 4-{1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-3-amido}benzoate
1105229-08-0
30mg
$119.0 2023-09-09
Life Chemicals
F5527-1084-2μmol
methyl 4-{1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-3-amido}benzoate
1105229-08-0
2μmol
$57.0 2023-09-09
Life Chemicals
F5527-1084-3mg
methyl 4-{1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-3-amido}benzoate
1105229-08-0
3mg
$63.0 2023-09-09
Life Chemicals
F5527-1084-10mg
methyl 4-{1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-3-amido}benzoate
1105229-08-0
10mg
$79.0 2023-09-09
Life Chemicals
F5527-1084-2mg
methyl 4-{1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-3-amido}benzoate
1105229-08-0
2mg
$59.0 2023-09-09
Life Chemicals
F5527-1084-25mg
methyl 4-{1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-3-amido}benzoate
1105229-08-0
25mg
$109.0 2023-09-09
Life Chemicals
F5527-1084-100mg
methyl 4-{1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-3-amido}benzoate
1105229-08-0
100mg
$248.0 2023-09-09

Additional information on methyl 4-{1-6-(thiophen-2-yl)pyridazin-3-ylpiperidine-3-amido}benzoate

Methyl 4-{1-6-(Thiophen-2-yl)pyridazin-3-ylpiperidine-3-amido}benzoate (CAS No. 1105229-08-0): An Overview of Its Structure, Properties, and Applications

Methyl 4-{1-6-(thiophen-2-yl)pyridazin-3-ylpiperidine-3-amido}benzoate (CAS No. 1105229-08-0) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its intricate molecular structure, exhibits a unique combination of aromatic and heterocyclic moieties, making it a valuable candidate for various biological and therapeutic applications.

The chemical structure of methyl 4-{1-6-(thiophen-2-yl)pyridazin-3-ylpiperidine-3-amido}benzoate consists of a benzene ring substituted with a methyl ester group at the para position. The key feature of this compound is the presence of a piperidine ring linked to a pyridazine moiety, which is itself substituted with a thiophene ring. This structural arrangement confers the compound with specific physical and chemical properties that are crucial for its biological activity.

Recent studies have highlighted the potential of methyl 4-{1-6-(thiophen-2-yl)pyridazin-3-ylpiperidine-3-amido}benzoate in various therapeutic areas. One notable application is its use as a modulator of G protein-coupled receptors (GPCRs), which are important targets for drug development. GPCRs play a critical role in many physiological processes, including neurotransmission, hormone signaling, and immune responses. By modulating these receptors, methyl 4-{1-6-(thiophen-2-yl)pyridazin-3-ylpiperidine-3-amido}benzoate can potentially address a wide range of diseases and conditions.

In addition to its GPCR modulating properties, methyl 4-{1-6-(thiophen-2-yl)pyridazin-3-ylpiperidine-3-amido}benzoate has shown promising results in preclinical studies as an anti-inflammatory agent. Inflammation is a key factor in many chronic diseases, including arthritis, cardiovascular diseases, and neurodegenerative disorders. The compound's ability to inhibit pro-inflammatory cytokines and enzymes makes it a potential candidate for the development of novel anti-inflammatory drugs.

The pharmacokinetic properties of methyl 4-{1-6-(thiophen-2-yl)pyridazin-3-ylpiperidine-3-amido}benzoate have also been extensively studied. Research has demonstrated that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for its effectiveness as a therapeutic agent. These properties ensure that the compound can reach its target sites in sufficient concentrations to exert its desired effects while minimizing potential side effects.

In terms of safety and toxicity, preliminary studies have indicated that methyl 4-{1-6-(thiophen-2-y l)pyridazin -3 - ylpip erid ine -3 - amido }benz oate has a favorable safety profile at therapeutic doses. However, further investigations are necessary to fully understand its long-term effects and potential interactions with other drugs or biological systems.

The synthesis of methyl 4-{1 -6 -( thi ophen -2 - yl )py rid azin -3 - ylp iper idine -3 - amido }ben zoate involves several steps and requires precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include the coupling of an appropriate piperidine derivative with a pyridazine-thiophene intermediate, followed by esterification to form the final product. Advances in synthetic chemistry have led to the development of more efficient and scalable methods for producing this compound, making it more accessible for both research and commercial applications.

The potential applications of methyl 4-{1 -6 -( thi ophen -2 - yl )py rid azin -3 - ylp iper idine -3 - amido }ben zoate extend beyond traditional pharmaceuticals. For instance, it has been explored as a lead compound for developing new materials with unique optical and electronic properties. The presence of conjugated aromatic systems in its structure makes it suitable for applications in organic electronics and photovoltaics.

In conclusion, methyl 4-{1 -6 -( thi ophen -2 - yl )py rid azin -3 - ylp iper idine -3 - amido }ben zoate (CAS No. 1105229-08-0) is a multifaceted compound with significant potential in various fields. Its unique chemical structure and biological properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic applications, this compound is poised to play an important role in advancing medical science and technology.

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